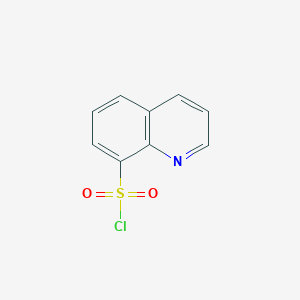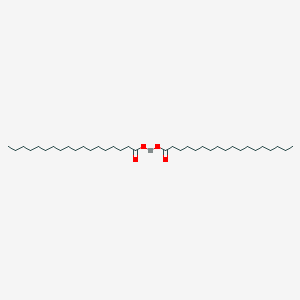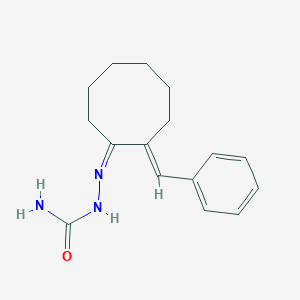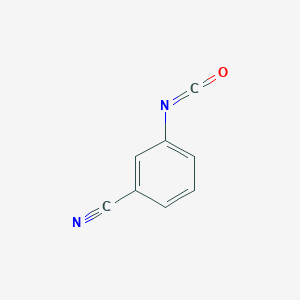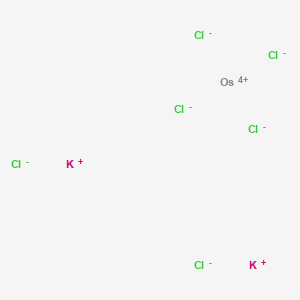
Osmate(2-), hexachloro-, potassium (1:2), (OC-6-11)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of hexachlorometallates can be inferred from the structures presented in the papers. For example, the synthesis of potassium hexachlorothalliate dihydrate involves the combination of thallium, chlorine, and potassium in an aqueous solution, followed by crystallization . Similarly, the synthesis of other hexachlorometallates likely follows a pathway involving the reaction of the respective metal with chlorine in the presence of a potassium source.
Molecular Structure Analysis
The molecular structure of hexachlorometallates is characterized by the metal center surrounded by six chloride ligands. In the case of potassium hexachlorothalliate dihydrate, the TlCl6^3- ions form well-defined groups with the thallium atom forming six stable covalent bonds with chlorine . The structure of potassium yttrium hexaniobium octadecachloride features a complex anionic cluster with niobium and chlorine, coordinated by potassium and yttrium cations .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of hexachlorometallates include their crystalline structure, as seen in potassium hexachlorothalliate dihydrate, which has a body-centered tetragonal unit . The compound's stability is influenced by the nature of the metal-chlorine bonds and the overall lattice structure. The electronic properties, such as conductivity and band structure, can be altered by intercalating other elements, as shown in the study of potassium intercalation in hexagonal 2H-MoS2 .
Wissenschaftliche Forschungsanwendungen
- “Osmate(2-), hexachloro-, potassium (1:2), (OC-6-11)-” is a chemical compound with the CAS Number: 16871-60-6 . It’s also known as osmium (IV) dipotassium chloride .
- Another compound, Potassium osmate, which is an inorganic compound with the formula , is a diamagnetic purple salt that contains osmium in the VI (6+) oxidation state . When dissolved in water, a pink solution is formed, but when dissolved in methanol, the salt gives a blue solution .
- Potassium osmate gained attention as a catalyst for the asymmetric dihydroxylation of olefins .
- “Osmate(2-), hexachloro-, potassium (1:2), (OC-6-11)-” is a chemical compound with the CAS Number: 16871-60-6 . It’s also known as osmium (IV) dipotassium chloride .
- Another compound, Potassium osmate, which is an inorganic compound with the formula , is a diamagnetic purple salt that contains osmium in the VI (6+) oxidation state . When dissolved in water, a pink solution is formed, but when dissolved in methanol, the salt gives a blue solution .
- Potassium osmate gained attention as a catalyst for the asymmetric dihydroxylation of olefins .
Safety And Hazards
The compound is toxic and corrosive . It causes severe skin burns and eye damage . Inhalation may cause corrosive injuries to the upper respiratory tract and lungs . It is advised to avoid dust formation, ingestion, and inhalation. Use personal protective equipment, ensure adequate ventilation, and store under an inert atmosphere .
Eigenschaften
CAS-Nummer |
16871-60-6 |
|---|---|
Produktname |
Osmate(2-), hexachloro-, potassium (1:2), (OC-6-11)- |
Molekularformel |
Cl6K2Os |
Molekulargewicht |
481.1 g/mol |
IUPAC-Name |
dipotassium;osmium(4+);hexachloride |
InChI |
InChI=1S/6ClH.2K.Os/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |
InChI-Schlüssel |
VGKQJCSDERXWRV-UHFFFAOYSA-H |
SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Os+4] |
Kanonische SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Os+4] |
Andere CAS-Nummern |
16871-60-6 1307-78-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5H-indeno[1,2-c]pyridin-5-one](/img/structure/B92773.png)

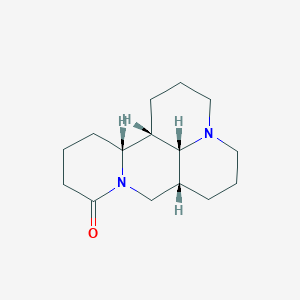
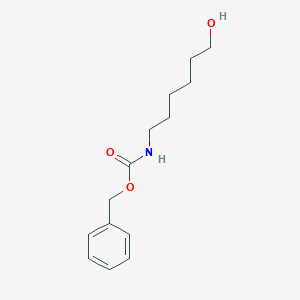
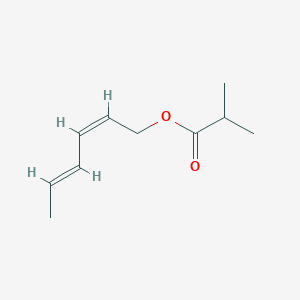
![Dichloromethyl[2-(trichlorosilyl)ethyl]silane](/img/structure/B92784.png)
